2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
Description
2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound featuring a pyridine ring fused to a 1,3,4-oxadiazole core, with a sulfanyl acetamide substituent. The oxadiazole moiety is a five-membered ring containing two nitrogen and one oxygen atom, known for its electron-deficient nature and role in enhancing metabolic stability and bioavailability in medicinal compounds .
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUMCHUIJCUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide derivative with carbon disulfide in the presence of a base.
Introduction of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative under appropriate conditions.
Attachment of the sulfanyl-acetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide. Research indicates that compounds containing this scaffold exhibit significant antibacterial and antifungal activities:
- Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The presence of specific functional groups enhances their activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has demonstrated antifungal properties against strains such as Candida albicans, which is critical in treating fungal infections .
Anticancer Properties
In vitro studies indicate that oxadiazole derivatives can inhibit the growth of cancer cell lines. For instance:
- Cytotoxic Effects : Certain derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM . These effects are attributed to mechanisms involving apoptosis induction and mitochondrial dysfunction.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of synthesized oxadiazole derivatives against multiple bacterial strains using disc diffusion methods. Results indicated several compounds with potent antibacterial activity .
- Cytotoxicity Assessment : Research highlighted that specific oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, reinforcing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or function.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
- Heterocycle Impact: Oxadiazole vs. Thiadiazole: Oxadiazoles (O/N-rich) generally exhibit higher metabolic stability compared to thiadiazoles (S/N-rich), which may explain their prevalence in anticonvulsant agents . Thiadiazoles, however, show stronger antifungal activity due to sulfur’s lipophilicity and membrane penetration . Pyridine vs. Indole Substituents: Pyridine’s electron-withdrawing nature may enhance receptor binding (e.g., FPR agonists in pyridazinones ), while indole groups (e.g., in ) could improve CNS penetration for anticonvulsant effects .
- Substituent Effects: Sulfanyl Acetamide: This group enhances solubility and hydrogen-bonding capacity. In thiadiazole derivatives, its placement correlates with reduced neurotoxicity (e.g., 75% MES inhibition at 20 mg/kg vs. phenytoin’s neurotoxicity) .
- Synthetic Routes: S-Alkylation: A common method for sulfanyl acetamide derivatives (e.g., ), using chloroacetamide intermediates and heterocyclic thiols. Microwave-Assisted Synthesis: Reduces reaction times for thiadiazole-quinoxaline hybrids ().
Pharmacological Data Highlights
Anticonvulsant Activity :
- Antimicrobial Activity: Thiadiazole-quinoxaline derivatives () exhibit IC₅₀ values <10 µg/mL against Candida albicans, surpassing fluconazole .
- Receptor Targeting: Pyridazinone-acetamides () activate FPR2 receptors at nanomolar concentrations, with methoxybenzyl groups critical for agonist specificity .
Biological Activity
2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.25 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are known for their biological significance.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with suitable thiosemicarbazones followed by cyclization to form the oxadiazole ring. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined for various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using the carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in inflammation, suggesting potential for treating inflammatory disorders .
Anticancer Activity
Studies have also explored the anticancer potential of oxadiazole derivatives. The compound has shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Scientific Research reported that derivatives similar to this compound exhibited significant antibacterial activity. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
- Anti-inflammatory Mechanism : Research conducted on related compounds demonstrated that the anti-inflammatory action is mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This positions the compound as a candidate for further development in inflammatory disease therapies.
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridinyl, oxadiazole, and acetamide moieties. Key signals include:
- Pyridine protons: δ 8.5–9.0 ppm (aromatic region).
- Oxadiazole carbons: ~160–165 ppm in ¹³C NMR.
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-S-C linkage) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 293.06) .
What computational methods are used to predict the biological activity of this compound?
Q. Advanced Research
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets like kinase enzymes or DNA gyrase. The pyridinyl group often shows affinity for hydrophobic pockets in proteins .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with antimicrobial or anticancer activity .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Analysis
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) using standardized assays (e.g., MTT for cytotoxicity).
- Control Experiments : Rule out assay interference from the compound’s autofluorescence or solvent effects (e.g., DMSO concentration ≤0.1%) .
What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
Q. Advanced Methodology
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C).
- Thermal stress (80°C for 24 hrs).
- Monitor degradation via HPLC-MS to identify breakdown products (e.g., cleavage of the oxadiazole ring) .
How is the structure-activity relationship (SAR) explored for derivatives of this compound?
Q. Advanced SAR Design
- Modifications : Introduce substituents at the pyridine (e.g., -Cl, -OCH₃) or oxadiazole positions.
- Activity Testing : Compare antimicrobial potency (e.g., against S. aureus or E. coli) to identify key functional groups. Derivatives with electron-deficient pyridines often show enhanced activity .
What experimental designs are used to assess pharmacokinetic properties?
Q. Advanced Pharmacokinetics
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Permeability : Caco-2 cell monolayer assay.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life .
How are multi-step reaction yields optimized for scaled-up synthesis?
Q. Advanced Synthesis
- Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings (if aryl modifications are needed).
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
What comparative studies exist between this compound and its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
